1-Chloro-7-nitronaphthalene 1-Chloro-7-nitronaphthalene
Brand Name: Vulcanchem
CAS No.: 102153-58-2
VCID: VC21322609
InChI: InChI=1S/C10H6ClNO2/c11-10-3-1-2-7-4-5-8(12(13)14)6-9(7)10/h1-6H
SMILES: C1=CC2=C(C=C(C=C2)[N+](=O)[O-])C(=C1)Cl
Molecular Formula: C10H6ClNO2
Molecular Weight: 207.61 g/mol

1-Chloro-7-nitronaphthalene

CAS No.: 102153-58-2

Cat. No.: VC21322609

Molecular Formula: C10H6ClNO2

Molecular Weight: 207.61 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-7-nitronaphthalene - 102153-58-2

Specification

CAS No. 102153-58-2
Molecular Formula C10H6ClNO2
Molecular Weight 207.61 g/mol
IUPAC Name 1-chloro-7-nitronaphthalene
Standard InChI InChI=1S/C10H6ClNO2/c11-10-3-1-2-7-4-5-8(12(13)14)6-9(7)10/h1-6H
Standard InChI Key GGHRRMKLOHCQEP-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C(C=C2)[N+](=O)[O-])C(=C1)Cl
Canonical SMILES C1=CC2=C(C=C(C=C2)[N+](=O)[O-])C(=C1)Cl

Introduction

Chemical Identity and Basic Properties

1-Chloro-7-nitronaphthalene is a polycyclic aromatic compound characterized by its naphthalene backbone with two functional group substitutions: a chlorine atom at position 1 and a nitro group at position 7. This specific substitution pattern distinguishes it from other chloronitronaphthalene isomers. The compound possesses the following key identifiers and physical properties:

PropertyValue
Chemical Name1-Chloro-7-nitronaphthalene
Molecular FormulaC₁₀H₆ClNO₂
Molecular Weight207.61 g/mol
CAS Number102153-58-2
Standard Purity95%
Physical StateSolid (presumed based on similar compounds)

The structure features a naphthalene ring system with the chlorine atom at the 1-position and the nitro group at the 7-position, creating an asymmetric molecule with potential polarization due to the electron-withdrawing nature of both substituent groups .

Structural Characteristics and Chemical Reactivity

The positioning of the chlorine and nitro groups on the naphthalene ring significantly influences the compound's reactivity and electronic properties. The nitro group is strongly electron-withdrawing through both resonance and inductive effects, while the chlorine atom contributes moderate electron-withdrawing effects primarily through an inductive mechanism.

Similar compounds such as 1-nitronaphthalene demonstrate specific reactivity patterns that may provide insights into the behavior of 1-Chloro-7-nitronaphthalene. For instance, nitroaromatic compounds typically undergo reduction reactions at the nitro group under appropriate conditions, and the halogen substituent can participate in nucleophilic aromatic substitution reactions .

The presence of both substituents likely creates specific electronic distribution across the aromatic system, potentially leading to regioselective reactivity patterns in various organic transformations. This reactivity pattern distinguishes it from other isomers such as 1-chloro-2-nitronaphthalene, which has a different electronic distribution due to the proximity of the two substituent groups .

Spectroscopic and Analytical Characteristics

Based on the structural features and data from related compounds, 1-Chloro-7-nitronaphthalene would likely display characteristic spectroscopic properties that could be utilized for identification and purity assessment:

Predicted Spectroscopic Properties

Analytical MethodExpected Characteristics
UV-Visible SpectroscopyAbsorption bands associated with the naphthalene core and modified by the nitro and chloro substituents
IR SpectroscopyCharacteristic bands for C-Cl stretching (600-800 cm⁻¹) and asymmetric/symmetric NO₂ stretching (1530-1350 cm⁻¹)
¹H NMRComplex aromatic signals reflecting the asymmetric substitution pattern
Mass SpectrometryMolecular ion peak at m/z 207 with characteristic isotope pattern due to chlorine

These predicted characteristics would need to be experimentally verified but provide a framework for analytical identification of the compound.

Comparison with Related Compounds

Several structurally related compounds appear in the literature, providing context for understanding 1-Chloro-7-nitronaphthalene:

CompoundMolecular FormulaMolecular WeightKey Differences
1-Chloro-7-nitronaphthaleneC₁₀H₆ClNO₂207.61 g/molReference compound
1-Chloro-2-nitronaphthaleneC₁₀H₆ClNO₂207.61 g/molNitro group at position 2 instead of 7
3-Chloro-1-nitronaphthaleneC₁₀H₆ClNO₂207.61 g/molChloro at position 3, nitro at position 1
1-NitronaphthaleneC₁₀H₇NO₂173.17 g/molLacks chloro substituent
1-Nitronaphthalene-7,8-oxideC₁₀H₇NO₃189.17 g/molContains epoxide instead of chlorine

The position of substituents significantly affects physical properties, reactivity, and biological activities. For example, 1-nitronaphthalene has a melting point of 56°C, a boiling point of 304°C, and a density of 1.223 g/mL at 25°C . These properties would differ for 1-Chloro-7-nitronaphthalene due to the additional chlorine substituent and its specific position.

Physical Properties

While direct experimental data for 1-Chloro-7-nitronaphthalene is limited, certain physical properties can be reasonably estimated based on related compounds:

Estimated Physical Properties

PropertyEstimated ValueBasis for Estimation
Physical State at Room TemperatureCrystalline solidBased on similar naphthalene derivatives
Solubility in WaterLow (likely <0.1 g/L)Based on 1-nitronaphthalene's water solubility of 0.022 g/L
Solubility in Organic SolventsSoluble in most non-polar and moderately polar organic solventsCommon for chlorinated aromatic compounds
Melting Point~60-80°CEstimated relative to 1-nitronaphthalene (56°C)
Boiling Point~310-330°CEstimated relative to 1-nitronaphthalene (304°C)

These estimates would require experimental verification for precise determination.

Research Status and Knowledge Gaps

Current research on 1-Chloro-7-nitronaphthalene appears limited, with significant knowledge gaps in several areas:

Identified Knowledge Gaps

  • Comprehensive physical property data: Precise experimental determination of physical constants

  • Detailed toxicological profile: Systematic studies of health effects and environmental impact

  • Optimized synthetic routes: Development of efficient and selective synthesis methods

  • Reaction chemistry inventory: Systematic investigation of reactivity patterns

  • Practical applications: Exploration of potential industrial and research applications

Research Opportunities

These knowledge gaps present opportunities for future research, including:

  • Development of improved synthetic methodologies

  • Comprehensive characterization of physical and chemical properties

  • Investigation of potential applications in chemical synthesis

  • Assessment of environmental fate and toxicological profile

  • Exploration of structure-activity relationships

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator